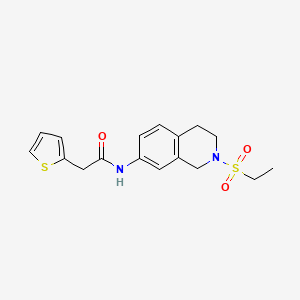

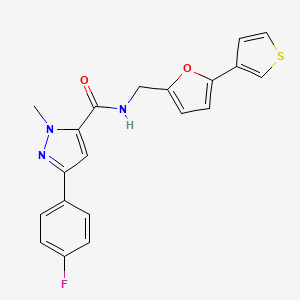

![molecular formula C19H22N4O B2424545 3-(dimethylamino)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide CAS No. 1448028-53-2](/img/structure/B2424545.png)

3-(dimethylamino)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(dimethylamino)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide” is a chemical compound that belongs to the class of organic compounds known as imidazopyrazines . These are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring .

Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo [1,2- a ]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Other methods for the synthesis of imidazo [1,2- a ]pyridin-3-yl-acetic acid derivatives by the use of nitroalkenes, N, N -dimethylglyoxylamide, or a cross-coupling reaction have been proposed in the literature .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Synthesis of this moiety from the easily available chemicals is desirable due to its tremendous use in the various branches of chemistry .Wissenschaftliche Forschungsanwendungen

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including those related to "3-(dimethylamino)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide," have been studied for their antitumor activities. Research indicates that bis(2-chloroethyl)amino derivatives of imidazole and related structures possess interesting biological properties, including antitumor effects. Some of these compounds have advanced to preclinical testing, demonstrating the potential of imidazole derivatives in cancer therapy (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Chemistry and Properties of Benzimidazole Derivatives

Benzimidazole and related compounds, which share structural motifs with "this compound," have diverse chemical and biological properties. A review of these compounds up to 2008 reveals significant insights into their synthesis, physicochemical properties, and potential applications. This includes their use in creating complex metal complexes and studying their biological and electrochemical activities (Boča, M., Jameson, R., & Linert, W., 2011).

Biological Significance of Pyrimidine-Appended Compounds

Compounds containing pyrimidine structures, similar in complexity to "this compound," are significant in medicinal chemistry. These derivatives are known for their exquisite sensing materials and a wide range of biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes, demonstrating the multifaceted applications of pyrimidine derivatives in both sensor technology and therapeutic domains (Jindal, G., & Kaur, N., 2021).

Conversion into CNS Acting Drugs

The transformation of benzimidazoles, imidazothiazoles, and imidazoles into more potent central nervous system (CNS) acting drugs highlights the potential of imidazole derivatives, including compounds structurally related to "this compound." These classes of compounds, by undergoing various chemical modifications, may lead to the development of new CNS drugs, emphasizing the importance of structural diversity in discovering therapeutic agents (Saganuwan, S., 2020).

Wirkmechanismus

Target of Action

The compound 3-(dimethylamino)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been identified as covalent anticancer agents, with a particular focus on KRAS G12C inhibitors . KRAS G12C is a common mutation in many types of cancer, and inhibiting this target can potentially halt the growth of cancer cells .

Mode of Action

Imidazo[1,2-a]pyridine derivatives are known to act as covalent inhibitors . They bind irreversibly to their target, in this case, the KRAS G12C protein, thereby blocking its function . This interaction and the resulting changes at the molecular level are believed to contribute to the compound’s anticancer activity .

Biochemical Pathways

The compound’s interaction with the KRAS G12C protein affects the RAS signaling pathway, which plays a crucial role in cell proliferation and survival . By inhibiting KRAS G12C, the compound disrupts this pathway, potentially leading to the death of cancer cells .

Result of Action

The primary result of the compound’s action is the inhibition of the KRAS G12C protein, leading to disruption of the RAS signaling pathway . This disruption can potentially lead to the death of cancer cells, thereby exhibiting its anticancer activity .

Zukünftige Richtungen

Imidazopyridine, an important fused bicyclic 5,6 heterocycle has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo [1,2- a ]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This indicates the potential for future research and development in this area.

Eigenschaften

IUPAC Name |

3-(dimethylamino)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O/c1-4-22(14-17-13-20-18-10-5-6-11-23(17)18)19(24)15-8-7-9-16(12-15)21(2)3/h5-13H,4,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXZLGFWALFCND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CN=C2N1C=CC=C2)C(=O)C3=CC(=CC=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one](/img/no-structure.png)

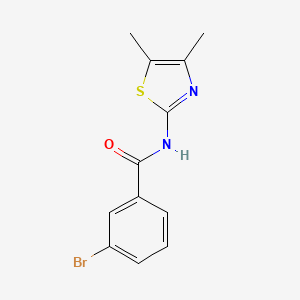

![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2424472.png)

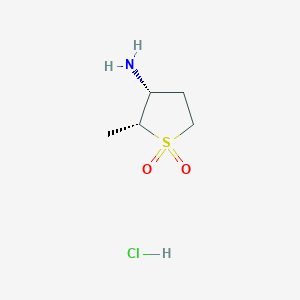

![4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]phenyl]benzenesulfonamide](/img/structure/B2424476.png)

![2-(4-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2424478.png)

![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]-(oxan-4-ylmethyl)amino]azetidine-1-carboxylate](/img/structure/B2424479.png)

![N-(4-acetylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2424481.png)